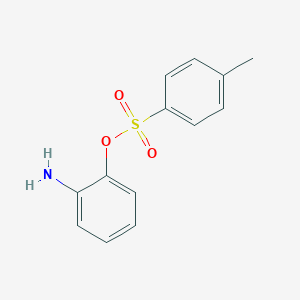

2-Aminophenyl 4-methylbenzene-1-sulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIMKKRVBCYKOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30923879 | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216-96-2 | |

| Record name | Phenol, 2-amino-, 4-methylbenzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001216962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminophenyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30923879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reactivity Governed by the 4-Methylbenzene-1-sulfonate Group as a Leaving Group

The 4-methylbenzene-1-sulfonate group, commonly known as a tosylate (TsO-), is the conjugate base of the strong acid p-toluenesulfonic acid (pKa ≈ -2.8). libretexts.org This low basicity makes the tosylate anion an exceptionally stable and therefore, excellent leaving group in a variety of chemical reactions. libretexts.orglibretexts.orgchemistrysteps.comcsbsju.edu Its effectiveness as a leaving group is often superior to that of halides. libretexts.orgcsbsju.edu The conversion of an alcohol to a tosylate is a common strategy to 'activate' the hydroxyl group, transforming it from a poor leaving group (hydroxide ion, HO-) into one that is readily displaced. chemistrysteps.commasterorganicchemistry.compearson.com

Alkyl tosylates are highly effective substrates for nucleophilic substitution reactions, proceeding through either SN1 or SN2 mechanisms, analogous to alkyl halides. masterorganicchemistry.com The specific pathway is dependent on factors such as the structure of the substrate (primary, secondary, tertiary), the nature of the nucleophile, the solvent, and the temperature.

SN2 Reactions : Primary and less sterically hindered secondary tosylates typically favor the SN2 mechanism. chemistrysteps.com This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. The reaction is bimolecular, with its rate dependent on the concentration of both the substrate and the nucleophile. pearson.com

SN1 Reactions : Tertiary and some secondary tosylates can undergo SN1 reactions, particularly with weak nucleophiles in polar protic solvents. chemistrysteps.commasterorganicchemistry.com This mechanism involves the initial, rate-determining departure of the tosylate leaving group to form a carbocation intermediate. pressbooks.pub This intermediate is then captured by the nucleophile. SN1 reactions often lead to a mixture of stereoisomers (racemization) if the carbon center is chiral. masterorganicchemistry.com

For 2-aminophenyl 4-methylbenzene-1-sulfonate, which is an aryl sulfonate, direct SN1 or SN2 reactions at the aromatic carbon are not feasible due to the high energy required to form an aryl cation or the steric hindrance preventing backside attack. However, the principles of tosylate reactivity are foundational to understanding related transformations.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate Structure | Favored by tertiary (3°) and secondary (2°) substrates | Favored by methyl, primary (1°), and secondary (2°) substrates |

| Kinetics | Unimolecular (rate = k[substrate]) | Bimolecular (rate = k[substrate][nucleophile]) |

| Intermediate | Carbocation | None (concerted mechanism) |

| Stereochemistry | Racemization | Inversion of configuration |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |

| Leaving Group | Good leaving groups (like tosylate) are essential |

In addition to substitution, alkyl tosylates can undergo elimination reactions to form alkenes, provided there is a hydrogen atom on a carbon adjacent (beta) to the carbon bearing the tosylate group. masterorganicchemistry.com

E2 Reactions : This is a concerted, one-step process where a strong base removes a β-hydrogen at the same time the tosylate leaving group departs. orgosolver.com The reaction rate is dependent on both the substrate and the base. The regiochemical outcome can often be controlled by the choice of base; smaller bases like sodium ethoxide tend to yield the more substituted (Zaitsev) product, while bulky bases like potassium tert-butoxide favor the less substituted (Hofmann) product. orgosolver.com

E1 Reactions : This two-step mechanism begins with the departure of the leaving group to form a carbocation intermediate, which is the same intermediate as in the SN1 pathway. sciencemadness.org A weak base then removes a β-hydrogen to form the double bond. E1 reactions often compete with SN1 reactions and are favored by heat. sciencemadness.org

For the specific molecule this compound, classic E1 and E2 elimination reactions are not possible. These mechanisms require an sp³-hybridized carbon framework with adjacent C-H and C-OTs bonds, which is absent in this aryl sulfonate ester.

Aryl sulfonate esters, such as this compound, exhibit a distinct form of reactivity centered on the selective cleavage of either the carbon-oxygen (C–O) bond or the sulfur-oxygen (S–O) bond. The reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions. This regioselectivity allows for the synthesis of different classes of compounds from the same precursor. researchgate.netresearchgate.net

S-O Bond Cleavage : Nucleophilic attack at the electrophilic sulfur atom results in the cleavage of the S–O bond. This pathway is often observed with amine nucleophiles, leading to the formation of arylsulfonamides. researchgate.net Recent studies have also shown that S–O bond cleavage can be induced by visible light to generate sulfonyl radicals, which can then be used in reactions like the sulfonylation of vinylarenes. nih.govnih.gov

C-O Bond Cleavage : Alternatively, nucleophilic attack can occur at the aromatic carbon atom, displacing the entire tosylate group and resulting in C–O bond cleavage. This pathway, often facilitated by transition metal catalysis, is a valuable method for forming new bonds to the aromatic ring, such as in the synthesis of arylamines. researchgate.net

The competition between these two pathways provides a strategic advantage in synthesis, allowing for the selective production of either N-arylamine derivatives or sulfonamides from the same aryl sulfonate ester starting material. researchgate.net

| Bond Cleavage | Site of Attack | Typical Conditions/Reagents | Primary Product Type |

|---|---|---|---|

| S-O Cleavage | Sulfur atom | Amine nucleophiles, Visible light photocatalysis | Arylsulfonamides, Vinyl sulfones |

| C-O Cleavage | Aromatic Carbon atom | Transition metal catalysis (e.g., Pd, Ni, Fe), Strong nucleophiles | Arylamines, Biaryls |

Chemical Transformations Involving the 2-Aminophenyl Moiety

The 2-aminophenyl portion of the molecule is rich in chemical reactivity. The amino group can act as a nucleophile or be transformed into other functional groups, while the aromatic ring itself is susceptible to electrophilic substitution.

The primary amino group (-NH₂) is a versatile functional group that can participate in a wide array of chemical transformations. researchgate.net

Coupling Reactions : The amino group can be diazotized with nitrous acid to form a diazonium salt, which is a valuable intermediate for introducing a variety of substituents onto the aromatic ring. Additionally, 2-aminophenols and their derivatives can undergo oxidative coupling reactions. For instance, the aerobic oxidation of a mixture of a 2-aminophenol (B121084) derivative and a benzylamine can yield benzoxazoles. nih.gov Another method involves the oxidative coupling of anilines and aminophenols in the presence of sodium periodate. acs.org

Cyclization Reactions : The ortho-relationship between the amino group and the sulfonate ester in this compound makes it an ideal precursor for synthesizing heterocyclic compounds. Intramolecular nucleophilic attack from the amino group or a derivative thereof can lead to the formation of various fused ring systems. nih.gov For example, 2-aminophenyl derivatives are common starting materials for creating quinolines, benzoxazoles, and other biologically relevant heterocycles through cyclocondensation reactions. nih.govnih.gov

Amidation : As a primary amine, the amino group readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids to form amides. organic-chemistry.org This reaction can be used to protect the amino group or to introduce new functionalities into the molecule.

| Reaction Type | Reagents/Conditions | Resulting Structure/Product |

|---|---|---|

| Coupling (Oxidative) | Benzylamine, Aerobic oxidation, Catalysts | Benzoxazoles nih.gov |

| Cyclization | 1,3-Dicarbonyl compounds | Quinolines nih.gov |

| Amidation | Acyl chloride, Base | N-(2-hydroxyphenyl)amide derivative (after hydrolysis of sulfonate) |

| Cyclization (Intramolecular) | Base-assisted, with oxidation | Indolinones (from related structures) nih.gov |

The aromatic ring of the 2-aminophenyl moiety can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.orglibretexts.org The rate and regioselectivity (the position of substitution) are controlled by the existing substituents: the amino group (-NH₂) and the tosyl-oxy group (-OTs).

Directing Effects of Substituents :

Amino Group (-NH₂) : The amino group is a powerful activating group and an ortho, para-director. hu.edu.jo It strongly donates electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack, particularly when the electrophile adds to the ortho or para positions.

In this compound, the powerful activating and directing effect of the amino group dominates. Electrophilic substitution is expected to occur primarily at the positions ortho and para to the amino group. The position para to the amino group (position 4) is blocked by the tosyl-oxy group. Therefore, electrophilic attack is most likely to occur at position 6 (ortho to the amino group). The deactivating nature of the -OTs group may slow the reaction rate compared to aniline (B41778) itself, but the strong activation by the -NH₂ group ensures that such reactions are feasible.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, featuring a nucleophilic amino group positioned ortho to a sulfonate leaving group, is primed for intramolecular reactions. These transformations can proceed through various pathways, often dictated by the reaction conditions.

One of the most pertinent rearrangement pathways for this class of compounds is the Smiles rearrangement . This intramolecular nucleophilic aromatic substitution involves the attack of the amino group onto the carbon atom bearing the sulfonate ester. The reaction proceeds through a spirocyclic Meisenheimer-like intermediate. In the case of this compound, this rearrangement would lead to the formation of N-(4-methylphenylsulfonyl)-2-aminophenol. The driving force for this reaction is the formation of a more stable anionic intermediate and the subsequent tautomerization to the phenolic product. The general mechanism for the Smiles rearrangement involves the deprotonation of the amine to form a more potent nucleophile, which then attacks the ipso-carbon of the sulfonate ester.

Under different conditions, particularly those favoring cyclization, this compound can serve as a precursor for the synthesis of phenothiazines . While this typically involves a two-component reaction with a sulfur source, theoretical intramolecular pathways can be considered. For instance, in the presence of a suitable catalyst or under thermal conditions, an intramolecular C-S bond formation followed by cyclization could potentially occur, although this is less common than intermolecular routes. Transition-metal-free methods for phenothiazine synthesis often involve the reaction of an aminothiophenol derivative with a dihalobenzene, highlighting the importance of both the amino and a sulfur-containing group for the cyclization.

Transition-Metal-Catalyzed Reactions of this compound

The presence of both an amino group and a tosylate group, a known leaving group in cross-coupling reactions, makes this compound a versatile substrate in transition-metal-catalyzed transformations.

Cross-Coupling Methodologies

The tosylate group of this compound can act as a leaving group in various palladium- and copper-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at that position. The amino group can either be a spectator or a directing group in these reactions.

Palladium-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, are powerful tools for C-N bond formation. wikipedia.org While the primary amino group of this compound could potentially undergo N-arylation, the tosylate group can also participate as a leaving group. For instance, in a reaction with a secondary amine, a palladium catalyst could facilitate the displacement of the tosylate to form a new C-N bond. The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine ligands often being employed to promote the catalytic cycle.

Copper-catalyzed cross-coupling reactions , like the Ullmann condensation, provide an alternative for C-N, C-O, and C-S bond formation. wikipedia.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts but can be effective for coupling with a variety of nucleophiles. rsc.org In the context of this compound, a copper catalyst could mediate the coupling of an alcohol or thiol with the aromatic ring at the position of the tosylate group.

Below is a table summarizing potential cross-coupling reactions of this compound based on analogous transformations of aryl tosylates.

| Coupling Reaction | Catalyst System | Potential Coupling Partner | Potential Product |

| Buchwald-Hartwig Amination | Pd(dba)₂ / Ligand (e.g., XPhos) | Secondary Amine (R₂NH) | N¹,N¹-Dialkyl-2-(tosyloxy)benzene-1-amine |

| Suzuki Coupling | Pd(OAc)₂ / Ligand (e.g., SPhos) | Arylboronic Acid (ArB(OH)₂) | 2-Amino-N-aryl-benzenesulfonamide |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Terminal Alkyne (RC≡CH) | 2-Amino-N-(alkynyl)benzenesulfonamide |

| Ullmann Condensation | CuI / Ligand (e.g., Phenanthroline) | Alcohol (ROH) | 2-(Alkoxy)phenyl 4-methylbenzene-1-sulfonate |

Oxidative Processes and Their Mechanisms

Oxidative processes involving this compound can lead to the formation of novel heterocyclic structures, most notably phenothiazines. These reactions often involve the formation of a sulfur-containing intermediate followed by an oxidative C-N bond formation.

A prominent route to phenothiazines involves the reaction of a 2-aminothiophenol derivative with a dihalobenzene in the presence of a catalyst. However, a one-pot synthesis starting from a derivative like this compound could be envisioned through a domino reaction. For instance, an iron-catalyzed tandem C-S/C-N cross-coupling reaction has been developed for the synthesis of phenothiazines. semanticscholar.orgresearchgate.netconsensus.app In a hypothetical scenario involving this compound, the reaction could proceed through an initial intermolecular C-S coupling with a sulfur source, followed by an intramolecular oxidative C-N coupling.

The mechanism of such an oxidative cyclization would likely involve the following key steps:

Coordination of the transition metal (e.g., Fe, Cu) to the substrate.

C-S bond formation to generate a diaryl sulfide intermediate.

Intramolecular C-N bond formation through an oxidative process, possibly involving a higher oxidation state of the metal catalyst.

Reductive elimination to release the phenothiazine product and regenerate the active catalyst.

Below is a table outlining a plausible iron-catalyzed domino reaction for the synthesis of a phenothiazine derivative from a related 2-amino-functionalized aryl halide and a thiophenol, which serves as a model for the reactivity of this compound in the presence of a sulfur source.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 2-Bromoaniline | 2-Mercaptobenzoic acid | FeSO₄·7H₂O | K₂CO₃ | 10H-Phenothiazine-1-carboxylic acid |

| 1-Bromo-2-iodobenzene | 2-Aminothiophenol | Fe(acac)₃ | Cs₂CO₃ | 10H-Phenothiazine |

Theoretical and Computational Studies on 2 Aminophenyl 4 Methylbenzene 1 Sulfonate

Electronic Structure and Molecular Orbital Analyses

The electronic behavior and reactivity of a molecule are fundamentally governed by the arrangement and energies of its electrons. Through sophisticated computational models, it is possible to probe these characteristics for 2-aminophenyl 4-methylbenzene-1-sulfonate.

Density Functional Theory (DFT) Calculations for Structural Elucidation

Density Functional Theory (DFT) serves as a powerful tool for optimizing the molecular geometry of this compound and determining its structural parameters. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key bond lengths and angles can be calculated with a high degree of accuracy. These theoretical values, once benchmarked against experimental data for similar sulfonates, provide a detailed three-dimensional picture of the molecule.

Interactive Data Table: Predicted Structural Parameters of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S-O (ester) | 1.60 Å |

| Bond Length | S=O (sulfonyl) | 1.45 Å |

| Bond Length | C-O (ester) | 1.42 Å |

| Bond Length | S-C (aryl) | 1.77 Å |

| Bond Length | C-N (amino) | 1.40 Å |

| Bond Angle | O-S-O | 120° |

| Bond Angle | C-O-S | 118° |

| Bond Angle | O-S-C | 105° |

Note: These are representative values and the actual calculated values may vary depending on the specific computational methodology employed.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

The reactivity and kinetic stability of a molecule can be effectively understood by examining its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.

For this compound, the HOMO is anticipated to be localized primarily on the electron-rich aminophenyl ring, particularly the nitrogen atom of the amino group. Conversely, the LUMO is expected to be distributed over the electron-deficient sulfonate group and the tolyl ring. This distribution suggests that the aminophenyl moiety is the primary site for electrophilic attack, while the sulfonate group is susceptible to nucleophilic attack.

Interactive Data Table: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily located on the aminophenyl ring |

| LUMO | -1.2 | Distributed over the sulfonate and tolyl moieties |

| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical stability |

Note: These are representative values and the actual calculated values may vary depending on the specific computational methodology employed.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the nature of bonding within the molecule. This method allows for the quantification of charge delocalization and hyperconjugative interactions, which contribute to the molecule's stability. In this compound, significant delocalization is expected within the aromatic rings. Furthermore, NBO analysis can reveal hyperconjugative interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, further stabilizing the molecular structure. The analysis of donor-acceptor interactions within the NBO framework can quantify the stabilization energies associated with these electronic delocalizations.

Conformational Preferences and Potential Energy Surface Mapping

The flexibility of the ester linkage in this compound allows for multiple conformations. Potential Energy Surface (PES) mapping is a computational technique used to explore these different spatial arrangements and identify the most stable conformers. By systematically rotating the dihedral angles around the C-O and S-O bonds, a map of the potential energy landscape can be generated. This map reveals the low-energy conformations and the energy barriers between them, providing insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. The global minimum on the PES corresponds to the most stable three-dimensional structure of the molecule.

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the sulfonate group and the nitrogen atom of the amino group, making these the most likely sites for interaction with electrophiles. The hydrogen atoms of the amino group and the region around the sulfur atom are predicted to exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

Computational Prediction and Analysis of Spectroscopic Properties

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data for structural validation. For this compound, the infrared (IR) and nuclear magnetic resonance (NMR) spectra can be calculated using DFT. The calculated vibrational frequencies in the IR spectrum correspond to the different vibrational modes of the molecule, such as the stretching and bending of bonds. The calculated chemical shifts in the ¹H and ¹³C NMR spectra provide information about the chemical environment of each nucleus. The agreement between the computed and experimental spectra can confirm the proposed molecular structure.

Interactive Data Table: Predicted Spectroscopic Data

| Spectrum | Key Feature | Predicted Value |

| IR | S=O stretch | ~1350-1370 cm⁻¹ |

| IR | S-O stretch | ~1170-1190 cm⁻¹ |

| IR | N-H stretch | ~3300-3500 cm⁻¹ |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm |

| ¹H NMR | Methyl Protons | ~2.4 ppm |

| ¹³C NMR | Aromatic Carbons | 110-150 ppm |

Note: These are representative values and the actual calculated values may vary depending on the specific computational methodology employed.

Investigation of Non-Linear Optical (NLO) Properties through Hyperpolarizability Calculations

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are pivotal for the development of new materials for photonic and optoelectronic applications. The NLO response of a molecule is fundamentally linked to its electronic structure, particularly the distribution and mobility of π-electrons under the influence of an external electric field. This response is quantified by the molecular hyperpolarizability. For this compound, computational quantum chemical methods, such as Density Functional Theory (DFT), would be the primary tool to predict its NLO characteristics.

The key to significant NLO activity often lies in the presence of an electron-donating group and an electron-accepting group linked by a π-conjugated system, creating a "push-pull" effect that enhances intramolecular charge transfer (ICT). In this compound, the aminophenyl group can act as an electron donor, while the sulfonate group, attached to the methylbenzene moiety, functions as an electron acceptor. The electronic communication between these groups through the phenyl rings is crucial for determining the magnitude of the NLO response.

Calculations would typically involve optimizing the molecular geometry of the compound and then computing the components of the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The total static first-order hyperpolarizability (β_tot) is a critical parameter for evaluating the second-order NLO response and is calculated using the following equation:

β_tot = (β_x² + β_y² + β_z²)^(1/2)

Where β_x, β_y, and β_z are the components of the hyperpolarizability tensor along the different axes. A higher β_tot value indicates a stronger NLO response. For comparative purposes, these calculated values are often benchmarked against well-known NLO materials like urea.

A hypothetical data table based on DFT calculations for this compound might look as follows. It is important to note that without specific published research, these values are illustrative.

| Parameter | Calculated Value | Units |

| Dipole Moment (μ) | Illustrative Value | Debye |

| Mean Polarizability (α) | Illustrative Value | x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β_tot) | Illustrative Value | x 10⁻³⁰ esu |

The analysis would also extend to the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a significant indicator of molecular reactivity and NLO properties. A smaller energy gap generally correlates with higher polarizability and hyperpolarizability, as it implies easier electronic transitions. The spatial distribution of these orbitals would reveal the nature of the ICT, showing electron density moving from the donor (aminophenyl) to the acceptor (methylbenzene-1-sulfonate) part of the molecule upon electronic excitation.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis and Quantum Chemical Insights

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions, which dictates the material's physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. This method maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how neighboring molecules "see" each other.

For this compound, Hirshfeld analysis would partition the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like d_norm (normalized contact distance) onto this surface, one can identify specific regions of close intermolecular contact. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts.

The primary intermolecular interactions expected in the crystal structure of this compound would include:

N-H···O Hydrogen Bonds: Strong interactions between the amine (-NH₂) group of one molecule and the sulfonate (-SO₃⁻) oxygen atoms of a neighboring molecule. These are expected to be the most significant directional forces in the crystal packing.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors and either sulfonate oxygen atoms or the π-systems of the aromatic rings as acceptors.

π-π Stacking: Interactions between the aromatic rings of the aminophenyl and methylbenzene groups of adjacent molecules.

A crucial output of Hirshfeld analysis is the 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts. The plot of d_e (distance to the nearest nucleus external to the surface) versus d_i (distance to the nearest nucleus internal to the surface) allows for the deconvolution of the Hirshfeld surface into contributions from various atomic pairs.

The following table illustrates the kind of quantitative data that would be derived from a fingerprint analysis, showing the percentage contribution of each type of contact to the total Hirshfeld surface area.

| Interaction Type | Percentage Contribution |

| H···H | Illustrative % |

| O···H / H···O | Illustrative % |

| C···H / H···C | Illustrative % |

| S···H / H···S | Illustrative % |

| N···H / H···N | Illustrative % |

| C···C | Illustrative % |

Advanced Applications in Chemical Research and Development

Utilization as a Versatile Building Block in Organic Synthesis

The strategic placement of an amino group and a tosylate leaving group on a stable aromatic ring makes 2-Aminophenyl 4-methylbenzene-1-sulfonate a highly versatile intermediate in organic synthesis. The tosylate group, in particular, is an excellent leaving group, facilitating a variety of nucleophilic substitution and cross-coupling reactions.

Precursors for Complex Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of complex heterocyclic compounds are not extensively documented in readily available literature, its structural components suggest its potential as a precursor. The 2-aminophenol (B121084) moiety is a well-established starting material for the synthesis of various heterocyclic systems, including phenoxazines. The reaction of 2-aminophenol with derivatives of 1,2-difluoro-4,5-dinitrobenzene, for instance, readily yields 2,3-dinitrophenoxazines. This suggests that this compound could potentially undergo intramolecular cyclization or participate in condensation reactions to form heterocyclic structures, with the tosylate group acting as a leaving group to facilitate ring closure.

The synthesis of phenothiazines, another important class of heterocyclic compounds, often involves the reaction of diphenylamine with sulfur or the cyclization of 2-substituted diphenyl sulfides. While not a direct precursor in these classical methods, the inherent reactivity of the amino and tosylate groups in this compound could be exploited in novel synthetic routes to phenothiazine-like structures.

Intermediates in the Synthesis of Functionally Active Molecules

The dual functionality of this compound makes it an attractive intermediate in the synthesis of molecules with specific functions. Aryl sulfonate esters are recognized as valuable building blocks in chemical synthesis. The sulfonate group's ability to act as a good leaving group makes these compounds effective electrophiles, serving as alternatives to aryl halides in transition metal-catalyzed cross-coupling reactions like the Suzuki coupling to form new carbon-carbon bonds. This reactivity is crucial for constructing complex molecular architectures.

The aminophenyl component is a fundamental part of many pharmaceutical agents. The presence of both the amino group and the sulfonate ester in one molecule provides multiple reaction sites for constructing complex drug candidates. For example, the synthesis of various pharmaceutical intermediates often relies on the strategic functionalization of aromatic amines.

Contributions to Medicinal and Pharmaceutical Chemistry Research

The sulfonate and aminophenyl moieties are present in a wide array of biologically active molecules. Consequently, this compound serves as a valuable scaffold for the design and synthesis of novel derivatives with potential therapeutic applications.

Design and Synthesis of Novel Bioactive Derivatives with Sulfonate and Aminophenyl Moieties

Research in medicinal chemistry has extensively explored the synthesis of bioactive sulfonamides and other sulfonate-containing compounds. Sulfonamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. While specific examples starting directly from this compound are not prevalent in the literature, the general strategies for synthesizing bioactive sulfonamides often involve the reaction of a sulfonyl chloride with an amine.

The 2-aminophenyl portion of the molecule is also a key feature in many bioactive compounds. For instance, a series of 2-(4-aminophenyl)benzothiazoles have been synthesized and shown to possess potent antitumor activity against breast cancer cell lines. This highlights the potential of the 2-aminophenyl scaffold in the development of new anticancer agents. The combination of the sulfonate and aminophenyl groups in this compound offers a unique starting point for creating hybrid molecules that could exhibit enhanced or novel biological activities.

Recent studies have focused on the synthesis of novel benzenesulfonyl hydrazones, which have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. This underscores the therapeutic potential of derivatives incorporating the benzenesulfonate moiety.

| Derivative Class | Potential Bioactivity | Key Structural Features |

| Sulfonamides | Antibacterial, Anticancer | Sulfonamide bond |

| Benzothiazoles | Anticancer | 2-Aminophenyl scaffold |

| Benzenesulfonyl Hydrazones | Antibacterial | Benzenesulfonate moiety |

Exploration of Proposed Biological Mechanisms of Action

The biological mechanisms of action for derivatives of this compound would be intrinsically linked to their specific molecular targets. For sulfonamide derivatives, a common mechanism of antibacterial action is the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

For anticancer derivatives, the mechanisms can be diverse. For example, some 2-aminobenzothiazole derivatives have been found to induce apoptosis in cancer cells. The precise mechanism for the potent antitumor 2-(4-aminophenyl)benzothiazoles is still under investigation, but their activity profile suggests a targeted mode of action.

The exploration of biological mechanisms for novel derivatives synthesized from this compound would involve a range of biochemical and cellular assays to identify their molecular targets and signaling pathways.

Applications in Materials Science

Aryl sulfonate esters are recognized for their utility as versatile building blocks in the field of materials science. The ability to tune their structural and electronic properties suggests potential for their use in creating materials with specific functionalities.

Development of Advanced Organic Materials with Tailored Photophysical Properties

Derivatives of 2-(2′-aminophenyl)benzothiazole, which share the aminophenyl moiety, are known to be a versatile fluorescent core. mdpi.com The electronic characteristics of these molecules can be readily tuned by introducing various substituents, which in turn influences their luminescent properties. mdpi.com This principle suggests that the tosyl group in this compound could play a significant role in modulating its photophysical characteristics.

Investigation of Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena in Related Derivatives

Two key photophysical phenomena, Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT), are of particular relevance to the potential applications of this compound.

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. rsc.org This property is highly desirable for applications such as bio-probes and chemical sensors. rsc.org Molecules containing aminophenyl groups have been shown to exhibit AIE. For instance, the 2-aminophenylboronic acid dimer is a known AIE-active molecule. rsc.org Furthermore, 2′-(N-tosyl)aminophenyl)benzothiazole, a compound with a similar N-tosyl aminophenyl structure, is also associated with AIE properties. mdpi.com This suggests that this compound could potentially exhibit AIE, a property that would make it a candidate for the development of novel sensors and imaging agents.

Catalytic Applications and Ligand Design

The structural features of this compound, particularly the presence of the amino group and the phenyl rings, suggest its potential utility in the design of ligands for metal-catalyzed reactions and as a precursor for organocatalysts.

Role as Ligands in Metal-Catalyzed Reactions

The amino group and the aromatic rings of this compound can act as coordination sites for metal ions, making it a potential ligand for various catalytic systems. While there is no direct literature on the use of this specific compound as a ligand, derivatives of o-phenylenediamine, a structural precursor to the aminophenyl moiety, are widely used in coordination chemistry. Metal complexes of benzimidazole derivatives, which can be synthesized from o-phenylenediamine, have been shown to possess catalytic activity in organic transformations. nih.gov

The tosyl group, while electron-withdrawing, can also influence the electronic properties of the ligand and, consequently, the catalytic activity of the resulting metal complex. The synthesis of N,N'-ditosylated o-phenylenediamine demonstrates that the tosyl group can be incorporated into such ligand precursors. researchgate.net This suggests that this compound could be a viable precursor for synthesizing novel ligands for a range of metal-catalyzed reactions, including cross-coupling reactions and oxidations.

Potential as Organocatalysts or Precursors to Catalytic Systems

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, is a rapidly growing field in chemistry. The bifunctional nature of this compound, with its basic amino group and potentially acidic N-H proton (upon coordination or in specific environments), suggests it could function as an organocatalyst.

Although no studies have specifically reported the use of this compound as an organocatalyst, derivatives of o-phenylenediamine have been explored in organocatalysis. nih.gov For instance, chiral derivatives have been used to induce enantioselectivity in various reactions. The tosyl group in this compound could be leveraged to tune the acidity and steric environment of the molecule, potentially leading to the development of new classes of organocatalysts. Furthermore, this compound could serve as a precursor for more complex catalytic systems, for example, through derivatization of the amino group to create chiral catalysts.

Structure Activity and Structure Reactivity Relationship Studies of 2 Aminophenyl 4 Methylbenzene 1 Sulfonate Derivatives

Impact of Substituent Effects on Electronic Structure and Chemical Reactivity

The electronic landscape of 2-aminophenyl 4-methylbenzene-1-sulfonate is a complex interplay between the electron-donating amino group (-NH2) on one phenyl ring and the electron-withdrawing sulfonate ester group (-OSO2-) connected to the tolyl moiety. Substituents placed on either of these aromatic rings can profoundly alter the molecule's electronic distribution, thereby influencing its reactivity and potential biological interactions.

The reactivity of the sulfonate ester is of particular interest. Sulfonates are known to be good leaving groups in nucleophilic substitution reactions. masterorganicchemistry.comperiodicchemistry.comucalgary.ca The efficiency of this departure is heavily influenced by the electronic nature of the substituents on both the phenyl and the tolyl rings. Electron-withdrawing groups (EWGs) on the tolyl ring, for instance, would increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) would have the opposite effect.

On the aminophenyl ring, the amino group's position ortho to the sulfonate ester linkage introduces the possibility of intramolecular interactions. The lone pair of electrons on the nitrogen atom can influence the reactivity of the sulfonate ester through space or via the aromatic system. Tosylating the amino group itself can reduce the electron-donating effect (+M) of the amino group, thereby increasing the acidity of other protons on the molecule, such as a phenolic hydrogen if present. stackexchange.com

Theoretical investigations into the amination of aryl halides have shown a significant correlation between the barrier heights of C-N bond formation and Hammett σ parameters, which quantify the electron-donating or -withdrawing ability of substituents. nih.govacs.org A similar relationship can be expected for reactions involving the sulfonate ester of this compound derivatives.

To illustrate the impact of substituents, consider the following hypothetical data table, which outlines the predicted effects of various substituents on the electronic properties and reactivity of the parent compound.

| Substituent (R) Position | Substituent | Hammett Constant (σ) | Predicted Effect on Electronic Structure | Predicted Impact on Chemical Reactivity |

| 4'-amino group | -NO2 | +0.78 | Strong electron-withdrawing | Increased electrophilicity of the sulfonate |

| 4'-amino group | -OCH3 | -0.27 | Strong electron-donating | Decreased electrophilicity of the sulfonate |

| 4-methyl group | -CF3 | +0.54 | Strong electron-withdrawing | Enhanced leaving group ability of tosylate |

| 4-methyl group | -OH | -0.37 | Strong electron-donating | Reduced leaving group ability of tosylate |

This table is illustrative and based on established principles of physical organic chemistry.

Stereochemical Aspects and Asymmetric Transformations

The introduction of chirality into molecules is a cornerstone of modern drug design, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. In the context of this compound derivatives, stereocenters can be introduced in various ways, leading to a rich stereochemical landscape.

The synthesis of chiral N-tosylated aminoimine ligands has been explored for applications in enantioselective catalysis. researchgate.net These studies demonstrate that the tosyl group can be a part of a chiral environment that directs the stereochemical outcome of a reaction. While not directly involving this compound, these findings are relevant for understanding how tosylated amino compounds can participate in asymmetric transformations.

The conversion of alcohols to tosylates generally proceeds with retention of stereochemistry at the carbinol carbon. masterorganicchemistry.comyoutube.com This principle is crucial when designing syntheses of chiral derivatives of this compound where a stereocenter is located on a side chain attached to either of the phenyl rings.

Asymmetric synthesis provides a pathway to enantiomerically pure compounds. ethz.chacs.org For derivatives of this compound, this could involve the use of chiral starting materials, chiral auxiliaries, or enantioselective catalysis. ethz.ch For example, the asymmetric condensation of prochiral sulfinates and alcohols using an organocatalyst has been shown to produce enantioenriched sulfinate esters, highlighting a potential route to chiral sulfur-containing compounds. nih.govnih.gov

The following table presents hypothetical examples of chiral derivatives and their potential applications in asymmetric synthesis.

| Chiral Derivative | Location of Stereocenter | Potential Asymmetric Transformation |

| (R)-2-(1-aminoethyl)phenyl 4-methylbenzene-1-sulfonate | Side chain on the aminophenyl ring | Precursor for chiral amines |

| 2-aminophenyl (S)-4-(1-phenylethyl)benzene-1-sulfonate | Side chain on the tolyl ring | Chiral ligand in catalysis |

| Atropisomeric derivative with restricted rotation | Biaryl axis | Asymmetric catalyst |

This table is illustrative and based on established principles of stereoselective synthesis.

Rational Design Principles for Modifying Sulfonate Esters for Enhanced Performance

The rational design of novel this compound derivatives with enhanced performance requires a deep understanding of the principles governing their stability, reactivity, and biological interactions. The sulfonate ester group is a key functional handle that can be modified to tune these properties.

One of the primary considerations in the design of sulfonate esters is their stability. researchgate.netnih.gov While sulfonate esters are generally more stable than, for example, carboxylic acid esters, their stability can be modulated. Sterically hindered protecting groups for sulfonic acids have been developed to enhance stability towards nucleophilic attack. nih.gov For instance, neopentyl sulfonates are highly resistant to nucleophilic displacement. nih.gov Applying similar principles, bulky substituents could be introduced near the sulfonate ester in this compound derivatives to increase their stability.

The modification of sulfonate esters can also be aimed at improving their performance as catalysts or in materials applications. For example, sulfonic acid functionalized ionic liquids have been designed as recyclable catalysts for esterification reactions. nih.govmdpi.com This suggests that by incorporating appropriate functional groups, derivatives of this compound could be designed as novel catalysts.

The design principles for enhancing performance can be summarized in the following points:

Modulation of Reactivity: The leaving group ability of the tosylate can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the tolyl ring.

Enhancement of Stability: Steric hindrance can be introduced around the sulfonate ester to protect it from nucleophilic attack and improve its stability.

Introduction of Functionality: Additional functional groups can be incorporated to impart new properties, such as catalytic activity or specific binding affinities for biological targets.

Control of Stereochemistry: The strategic placement of chiral centers can lead to enantiomerically pure compounds with specific stereoselective interactions.

The following table provides a summary of rational design strategies and their potential outcomes.

| Design Strategy | Modification | Desired Outcome |

| Increase stability | Introduce bulky groups near the sulfonate | Enhanced resistance to hydrolysis |

| Enhance reactivity | Add strong EWG to the tolyl ring | Improved leaving group ability |

| Introduce catalytic site | Incorporate a metal-binding ligand | Creation of a novel catalyst |

| Improve biological activity | Optimize substituents for target binding | Enhanced therapeutic efficacy |

This table is illustrative and based on established principles of rational drug and materials design.

Advanced Analytical Methodologies for Research Level Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

High-resolution spectroscopic methods are indispensable for confirming the covalent structure of 2-aminophenyl 4-methylbenzene-1-sulfonate and for probing the electronic environment of each atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for the complete structural assignment of this compound. While ¹H NMR provides information on the proton environments and their connectivity, ¹³C NMR identifies all unique carbon atoms. Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish definitive correlations between protons and carbons, which is essential for distinguishing between potential isomers (e.g., 3- or 4-aminophenyl derivatives).

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl group protons of the tosyl group (typically a singlet around 2.4 ppm) and the protons on the two separate aromatic rings. The protons on the tosyl ring often appear as two doublets, characteristic of a para-substituted system. The protons on the 2-aminophenyl ring would present a more complex multiplet pattern due to their ortho, meta, and para relationships. The amine (-NH₂) protons would likely appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table is generated based on typical chemical shift values for analogous functional groups and structures.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| Methyl | Tosyl-CH₃ | ~2.45 | ~21.7 | Singlet (s) |

| Aromatic | Tosyl-H (ortho to -SO₂) | ~7.70 | ~128.5 | Doublet (d) |

| Aromatic | Tosyl-H (meta to -SO₂) | ~7.30 | ~130.0 | Doublet (d) |

| Aromatic | Aminophenyl-H | 6.8 - 7.3 | 118 - 148 | Multiplets (m) |

| Amine | -NH₂ | ~3.8 (broad) | N/A | Singlet (s, broad) |

| Quaternary Carbon | Tosyl C-SO₂ | N/A | ~132.5 | N/A |

| Quaternary Carbon | Tosyl C-CH₃ | N/A | ~145.3 | N/A |

| Quaternary Carbon | Aminophenyl C-O | N/A | ~140.0 | N/A |

| Quaternary Carbon | Aminophenyl C-NH₂ | N/A | ~144.0 | N/A |

Advanced Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. For C₁₃H₁₃NO₃S, the calculated monoisotopic mass is 263.061614 Da. chemspider.com Advanced techniques such as tandem mass spectrometry (MS/MS) are employed to study the molecule's fragmentation pathways. By inducing fragmentation of the protonated molecular ion ([M+H]⁺), a characteristic pattern is produced that serves as a structural fingerprint.

The primary fragmentation site is expected to be the ester linkage (C-O-S). Cleavage at this bond would yield fragments corresponding to the tosyl and aminophenol moieties. Common fragmentation pathways for aromatic sulfonates and sulfonamides involve the loss of SO₂. aaqr.orgresearchgate.net

Table 2: Expected High-Resolution Mass Spectrometry Fragments for this compound Fragmentation based on common pathways for sulfonate esters.

| m/z (Da) | Proposed Fragment Ion Formula | Proposed Structure / Origin |

|---|---|---|

| 264.0694 | [C₁₃H₁₄NO₃S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 155.0032 | [C₇H₇O₂S]⁺ | Tosyl cation (cleavage of O-S bond) |

| 109.0708 | [C₆H₇NO]⁺ | Protonated 2-aminophenol (B121084) (cleavage of S-O bond) |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion (from tosyl fragment) |

Single Crystal X-ray Diffraction for Precise Solid-State Structure Determination and Intermolecular Interaction Mapping

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure, including the exact connectivity, bond lengths, bond angles, and torsional angles within the molecule.

For this compound, an SCXRD analysis would confirm the ortho substitution pattern on the aminophenyl ring. Furthermore, it would reveal the conformation of the molecule, particularly the dihedral angle between the two aromatic rings, which is influenced by steric and electronic factors.

Crucially, this technique maps the intricate network of intermolecular interactions that govern the crystal packing. Key interactions expected for this compound include hydrogen bonds between the amine protons (-NH₂) and the electronegative oxygen atoms of the sulfonate group on adjacent molecules. Additionally, π–π stacking interactions between the aromatic rings could play a significant role in stabilizing the crystal lattice. Understanding these interactions is vital in the field of crystal engineering and materials science.

While a specific crystal structure for this compound is not described in the searched literature, the data obtained from such an analysis is presented in a standardized format, as illustrated by the example data for a related compound in the table below.

Table 3: Illustrative Crystallographic Data Table This data is for an analogous compound, 4-bromoanilinium 4-methylbenzenesulfonate, and serves only to demonstrate the type of information obtained from an SCXRD experiment.

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 90 |

| β (°) | 98.6180 |

| γ (°) | 90 |

| Volume (ų) | 900.07 |

| Z (Molecules per unit cell) | 4 |

Chromatographic and Separation Techniques for Reaction Monitoring, Purity Assessment, and Isolation of Intermediates

Chromatographic methods are essential for the practical synthesis and purification of this compound. They allow for real-time monitoring of reactions, assessment of final product purity, and isolation of the target compound from starting materials, byproducts, and intermediates. google.comnih.gov

Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid and effective technique for qualitatively monitoring the progress of a synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the consumption of reactants and the formation of the product.

High-Performance Liquid Chromatography (HPLC) is the premier method for quantitative purity assessment. google.com A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile, would be developed. The compound would exhibit a characteristic retention time, and the area of its peak in the chromatogram is proportional to its concentration. This allows for the precise determination of purity, often expressed as a percentage (e.g., >95%).

Isolation and Purification

For obtaining highly pure samples for research or further use, preparative chromatography is employed. Column chromatography, using silica (B1680970) gel as the stationary phase and a solvent system like hexane/ethyl acetate, allows for the separation of the desired product from unreacted starting materials (e.g., 2-aminophenol and 4-methylbenzene-1-sulfonyl chloride) and any side products on a larger scale. For more challenging separations or higher purity requirements, preparative HPLC can be utilized.

Table 4: Application of Chromatographic Techniques for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel on aluminum | Hexane/Ethyl Acetate | Rapid reaction monitoring |

| High-Performance Liquid Chromatography (HPLC) | C18 silica | Acetonitrile/Water gradient | Quantitative purity assessment |

| Column Chromatography | Silica gel (bulk) | Hexane/Ethyl Acetate gradient | Preparative purification/isolation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 2-Aminophenyl 4-methylbenzene-1-sulfonate?

- Methodological Answer : The compound is typically synthesized via protonation of benzene-1,2-diamine with 4-methylbenzenesulfonic acid, followed by crystallization in polar solvents like methanol or ethanol . Characterization involves:

- X-ray crystallography using SHELXL for structure refinement (e.g., bond lengths and angles such as N2—C2—C3: 121.66(17)°, C16—C15—S11: 120.67(13)°) .

- Spectroscopic techniques : NMR for protonation state verification and IR for sulfonate group identification (S=O stretching at ~1200–1300 cm⁻¹).

Q. What key structural features are observed in the crystal lattice of this compound?

- Methodological Answer : The structure exhibits a layered arrangement due to hydrogen bonding between the sulfonate group (O atoms) and the ammonium protons of the 2-aminoanilinium cation. For example, the C15—S11 bond length (1.77 Å) and S11—O distances (~1.43–1.45 Å) are critical for validating hybridization states . SHELX refinement parameters (e.g., R-factor < 0.05) ensure accuracy .

Q. How are common impurities or by-products identified during synthesis?

- Methodological Answer : Chromatographic methods (HPLC or TLC) with mobile phases like methanol-sodium acetate buffers (pH 4.6) are used for purity assessment . Mass spectrometry and elemental analysis further confirm stoichiometry and detect unreacted precursors (e.g., residual 4-methylbenzenesulfonic acid) .

Advanced Research Questions

Q. How can hydrogen-bonding networks be quantitatively analyzed in the crystal structure?

- Methodological Answer : Software like Mercury or OLEX2 calculates hydrogen-bond distances (e.g., N–H···O interactions: 2.8–3.2 Å) and angles (100–160°). For this compound, the NH₃⁺ group forms three hydrogen bonds with sulfonate oxygens, stabilizing the lattice . Thermal ellipsoid plots from SHELXL outputs (e.g., ADPs) assess positional disorder .

Q. How to resolve contradictions in crystallographic data between experimental and computational models?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., S11—O vs. DFT-predicted values) can arise from crystal packing effects. Validate using:

- Hybrid DFT methods (e.g., B3LYP with exact-exchange terms) to compare gas-phase and solid-state geometries .

- Multipole refinement in SHELXL to account for electron density distortions .

Q. What computational strategies are optimal for modeling electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., B3LYP or PBE0) and basis sets like 6-311++G(d,p) predict molecular orbitals and electrostatic potentials. Include solvent effects (PCM model) for solution-phase reactivity studies . Compare HOMO-LUMO gaps with UV-Vis data to validate .

Q. How can reaction conditions be optimized based on structural insights?

- Methodological Answer : Adjust protonation stoichiometry (e.g., 1:1 vs. 1:2 amine:sulfonic acid ratios) to control cation formation (mono- vs. diprotonated species) . Solvent polarity (e.g., ethanol vs. acetonitrile) influences crystallization kinetics and hydrogen-bonding patterns .

Q. How to interpret spectroscopic anomalies in the context of crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.